molecular formula C23H28N2O2S2 B2809155 2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1209062-59-8

2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No. B2809155
M. Wt: 428.61
InChI Key: IOFMUAABVJETIH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the specified chemical have been synthesized through various methods, including microwave-assisted synthesis, which offers an eco-friendly alternative to conventional methods. For example, a study reported the efficient microwave-assisted synthesis of a compound with a chair conformation for the piperazine ring, highlighting the significance of microwave irradiation in accelerating chemical reactions (Said et al., 2020). Another approach involves the one-pot Biginelli synthesis, demonstrating an efficient method to obtain dihydropyrimidinone derivatives containing a piperazine or morpholine moiety, emphasizing the importance of simple and efficient synthesis methods (Bhat et al., 2018).

Biological Activities

Compounds structurally related to the query molecule have been evaluated for their pharmacological properties, including antipsychotic, antibacterial, antifungal, and anticancer activities. For instance, derivatives of biphenyl moiety linked with aryl piperazine have shown considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential antipsychotic applications (Bhosale et al., 2014). Similarly, 1,2,4-triazine derivatives bearing a piperazine amide moiety exhibited promising antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for specific information and always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S2/c1-16(2)29-18-7-5-17(6-8-18)14-22(26)24-9-11-25(12-10-24)23(27)20-15-19(20)21-4-3-13-28-21/h3-8,13,16,19-20H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFMUAABVJETIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylthio)phenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

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